Dexfenfluraminhydrochlorid

Übersicht

Beschreibung

Dexfenfluraminhydrochlorid, unter dem Namen Redux vermarktet, ist ein serotonerges Anorektikum. Es reduziert den Appetit, indem es die Menge an extrazellulärem Serotonin im Gehirn erhöht. This compound ist das dextrorotatorische Isomer von Fenfluramin und ist strukturell ähnlich wie Amphetamin, jedoch ohne psychologische stimulierende Wirkungen .

Wirkmechanismus

Target of Action

Dexfenfluramine hydrochloride primarily targets the Sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that influences mood, appetite, and sleep.

Mode of Action

Dexfenfluramine binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin . This action increases the levels of serotonin in the brain’s synapses, leading to greater activation of serotonin receptors . The enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus results in the suppression of the appetite for carbohydrates .

Biochemical Pathways

Dexfenfluramine promotes serotonergic neurotransmission by inhibiting serotonin (5-hydroxytryptophan, 5-HT) reuptake and stimulating 5-HT release . This action affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .

Pharmacokinetics

Dexfenfluramine is well-absorbed from the gastrointestinal tract . It has a protein binding of 36% . The half-life of dexfenfluramine is between 17-20 hours , indicating that it remains in the body for a significant period before being eliminated.

Result of Action

The primary result of dexfenfluramine’s action is a decrease in caloric intake due to increased serotonin levels in the brain’s synapses . This leads to a reduction in appetite, particularly for carbohydrates . Dexfenfluramine was used to treat diabetes and obesity due to these effects .

Action Environment

The action, efficacy, and stability of dexfenfluramine can be influenced by various environmental factors. It’s important to note that dexfenfluramine was withdrawn from the market due to concerns about cardiovascular side-effects .

Wissenschaftliche Forschungsanwendungen

Dexfenfluraminhydrochlorid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Referenzverbindung in analytischen Studien und der chemischen Synthese verwendet.

Biologie: Auf seine Auswirkungen auf den Serotoninspiegel und die Neurotransmission untersucht.

Medizin: Zunächst zur Gewichtsabnahme zugelassen, wurde es auf sein Potenzial bei der Behandlung anderer Erkrankungen wie Diabetes und Fettleibigkeit untersucht.

Industrie: Bei der Entwicklung neuer pharmakologischer Wirkstoffe und als Standard in der Qualitätskontrolle eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an die Serotonin-Wiederaufnahmepumpe, wodurch die Wiederaufnahme von Serotonin gehemmt wird. Dies führt zu erhöhten Serotoninspiegeln im synaptischen Spalt, was die serotonerge Übertragung im Hypothalamus verstärkt, wodurch der Appetit unterdrückt wird. Die Verbindung wirkt auch als Serotoninrezeptoragonist, was zusätzlich zu ihren anorektichen Wirkungen beiträgt .

Biochemische Analyse

Biochemical Properties

Dexfenfluramine hydrochloride plays a significant role in biochemical reactions by acting as a serotonin reuptake inhibitor. It binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin and causing an increase in extracellular serotonin levels . This leads to greater activation of serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, enhancing serotonergic transmission in the hypothalamus, which is involved in regulating feeding behavior . Dexfenfluramine hydrochloride also causes the release of serotonin from synaptosomes .

Cellular Effects

Dexfenfluramine hydrochloride influences various types of cells and cellular processes. It primarily affects neurons in the brain by increasing serotonin levels in synapses, which suppresses appetite . This compound impacts cell signaling pathways by enhancing serotonergic transmission, which can influence gene expression and cellular metabolism . The increased serotonin levels can lead to changes in the expression of genes involved in appetite regulation and energy balance .

Molecular Mechanism

The molecular mechanism of dexfenfluramine hydrochloride involves its binding to the serotonin reuptake pump, which inhibits serotonin reuptake and increases extracellular serotonin levels . This elevated serotonin activates serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, leading to enhanced serotonergic transmission in the hypothalamus . This mechanism suppresses appetite by influencing the centers of feeding behavior . Additionally, dexfenfluramine hydrochloride causes the release of serotonin from synaptosomes, further increasing serotonin levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dexfenfluramine hydrochloride change over time. The drug is well-absorbed from the gastrointestinal tract and has a half-life of 17-20 hours . Its efficacy in reducing weight is observed during the initial months of treatment, but the effectiveness diminishes after six months of continuous use . Dexfenfluramine hydrochloride is metabolized in the liver, and its systemic bioavailability is about 68% . Long-term use of the drug has been associated with adverse effects such as primary pulmonary hypertension .

Dosage Effects in Animal Models

In animal models, the effects of dexfenfluramine hydrochloride vary with different dosages. Studies have shown that doses ranging from 1 to 5 mg/kg decrease food intake, body weight, and adipose tissue mass in rats . Higher doses can lead to toxic effects, including primary pulmonary hypertension and other cardiovascular issues . The drug’s anorectic effects are primarily due to its action on serotonin reuptake and release .

Metabolic Pathways

Dexfenfluramine hydrochloride is involved in metabolic pathways that include its metabolism in the liver. It is metabolized by hepatic enzymes, and its primary metabolites are excreted in the urine . The drug’s metabolism can be influenced by other compounds that affect hepatic enzyme activity . Dexfenfluramine hydrochloride’s impact on metabolic flux and metabolite levels is primarily related to its effects on serotonin levels and appetite regulation .

Transport and Distribution

Dexfenfluramine hydrochloride is well-absorbed from the gastrointestinal tract and distributed throughout the body . It has a protein binding rate of 36% and a volume of distribution that is not well-defined . The drug is transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . Dexfenfluramine hydrochloride’s distribution within tissues is influenced by its binding to serotonin transporters and other proteins .

Subcellular Localization

Dexfenfluramine hydrochloride’s subcellular localization is primarily within neurons, where it binds to serotonin reuptake pumps on synaptic vesicles . This localization allows the drug to inhibit serotonin reuptake and increase extracellular serotonin levels . The drug’s activity is influenced by its ability to interact with serotonin transporters and receptors, which are primarily located in the synaptic cleft and on neuronal membranes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dexfenfluraminhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung der Zwischenverbindung 3-(Trifluormethyl)phenylaceton. Diese Zwischenverbindung wird dann mit Ethylamin einer reduktiven Aminierung unterzogen, um Dexfenfluramin zu erzeugen. Der letzte Schritt beinhaltet die Umwandlung von Dexfenfluramin in seine Hydrochloridsalzform durch Reaktion mit Salzsäure .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollen, um die Reinheit und Wirksamkeit des Endprodukts zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dexfenfluraminhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Dexfenfluramin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.

Substitution: Dexfenfluramin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Trifluormethylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von Dexfenfluramin, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fenfluramin: Das racemische Gemisch, von dem Dexfenfluramin das dextrorotatorische Isomer ist.

Benfluorex: Eine verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften.

Levofenfluramin: Das levorotatorische Isomer von Fenfluramin.

Norfenfluramin: Ein Metabolit von Fenfluramin mit ähnlichen Wirkungen

Einzigartigkeit

Dexfenfluraminhydrochlorid ist aufgrund seiner spezifischen Wirkung auf die Serotonin-Wiederaufnahme und seiner fehlenden psychologischen stimulierenden Wirkungen im Vergleich zu Amphetamin einzigartig. Seine selektive serotonerge Aktivität unterscheidet es von anderen anorektichen Wirkstoffen .

Eigenschaften

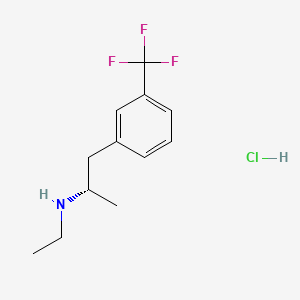

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048871 | |

| Record name | Dexfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3239-45-0 | |

| Record name | (+)-Fenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-ethyl-α-methyl-m-(trifluoromethyl)phenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXFENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM28L0FHNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

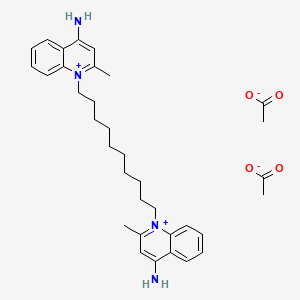

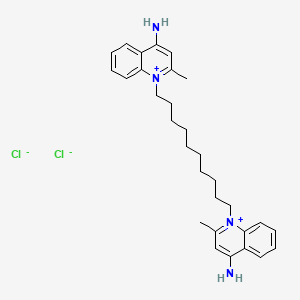

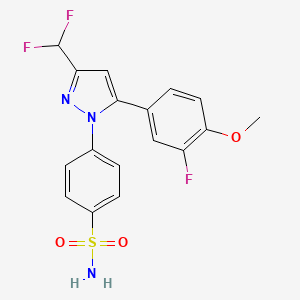

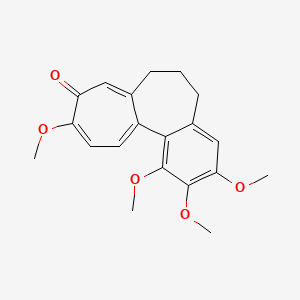

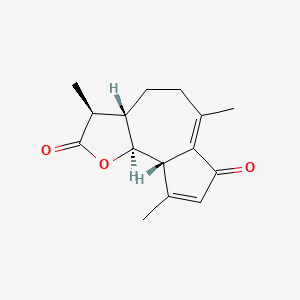

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.